molecular formula C9H15N3S B13277704 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine

1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13277704
M. Wt: 197.30 g/mol
InChI Key: NZIUVTRCDOJBHJ-UHFFFAOYSA-N
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Description

1-Methyl-N-(thian-3-yl)-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a thian-3-yl group and a methyl group

Preparation Methods

The synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine typically involves the reaction of thian-3-ylamine with 1-methyl-1H-pyrazol-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-N-(thian-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of any functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-N-(thian-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-N-(thian-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    1-Methyl-N-(thian-3-yl)pyrazol-4-amine: The position of the amino group on the pyrazole ring is different, which can affect its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-methyl-N-(thian-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3S/c1-12-5-4-9(11-12)10-8-3-2-6-13-7-8/h4-5,8H,2-3,6-7H2,1H3,(H,10,11)

InChI Key

NZIUVTRCDOJBHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCCSC2

Origin of Product

United States

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